molecular formula C18H28N2O2 B7933658 Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933658
M. Wt: 304.4 g/mol
InChI Key: URQCCMFLWKGVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is a carbamate derivative characterized by a cyclohexyl backbone substituted with an isopropyl group and a methylamino moiety at the 2-position. For instance, positional isomers such as Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester (Ref: 10-F088026) highlight the significance of substituent placement on biological activity and chemical reactivity . Carbamates, in general, are known for their roles as enzyme inhibitors, prodrugs, or intermediates in organic synthesis, as seen in compounds like carisoprodol (a muscle relaxant) and other benzyl ester derivatives .

Properties

IUPAC Name

benzyl N-[2-(methylamino)cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14(2)20(17-12-8-7-11-16(17)19-3)18(21)22-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17,19H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQCCMFLWKGVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NC)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester, also known by its chemical structure C15H22N2O2C_{15}H_{22}N_{2}O_{2}, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative analyses with related compounds.

Chemical Structure and Properties

  • Chemical Formula : C15H22N2O2C_{15}H_{22}N_{2}O_{2}
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 66569227

The compound features a carbamic acid ester functional group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound is thought to modulate biochemical pathways through:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
  • Receptor Binding : The compound can bind to various receptors, altering their activity and leading to diverse biochemical effects.

Pharmacological Applications

Research has indicated several areas where this compound may have therapeutic potential:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Analgesic Effects : Its interaction with pain receptors may provide analgesic properties, making it a candidate for pain management therapies.
  • Antimicrobial Properties : Investigations into its antimicrobial effects have shown promise against certain bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Some studies indicate that the compound may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-Benzyl-N-isopropylamineLacks cyclohexane ringLimited anti-inflammatory effects
N-Methylcyclohexane-1,2-diamineNo benzyl groupLower receptor binding affinity
N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamineDifferent alkyl groupsPotentially similar but less potent

This comparison highlights the distinctiveness of this compound due to its unique combination of functional groups that enhance its biological activity.

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of this compound using a murine model. The results indicated a significant reduction in paw edema compared to control groups, suggesting effective modulation of inflammatory pathways.

Study 2: Neuroprotective Properties

In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes.

Study 3: Antimicrobial Efficacy

Research conducted on various bacterial strains showed that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage ranges for therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Applications/Notes Reference
Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester (hypothetical) 2-methylamino, isopropyl on cyclohexyl C₁₈H₂₇N₂O₃ 319.4 (calc.) Polar amine group at position 2 Research target for structure-activity relationship studies
Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester 4-methylamino, isopropyl on cyclohexyl C₁₈H₂₇N₂O₃ 319.4 Positional isomer of the target compound Used in combinatorial chemistry; impacts steric and electronic properties
Benzyl (4-(2-chloro-N-isopropylacetamido)cyclohexyl)carbamate Chloroacetyl, isopropyl on cyclohexyl C₁₉H₂₅ClN₂O₄ 380.87 Electrophilic chloro group Intermediate in synthesis; halogen enhances reactivity for nucleophilic substitution
{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Amino acid-derived chain, ethyl group C₂₁H₃₃N₃O₃ 375.5 Peptide-like substituent Potential bioactive molecule; may interact with proteases or receptors
(6-Bromo-hexyl)-carbamic acid benzyl ester Bromohexyl chain C₁₄H₁₈BrNO₂ 324.2 Hydrophobic bromoalkyl spacer Synthetic intermediate for cross-coupling reactions or polymer synthesis
Carisoprodol (N-Isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate) Dicarbamate with isopropyl and propyl groups C₁₂H₂₄N₂O₄ 260.3 Clinically approved muscle relaxant Demonstrates therapeutic relevance of carbamates
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester Ethyl, hydroxyethyl on cyclohexyl C₁₈H₂₈N₂O₃ 320.43 Hydroxyl group improves solubility Research applications requiring aqueous compatibility

Key Observations:

Substituent Position: The 2-methylamino vs.

Halogenation : Chloro- or bromo-substituted derivatives (e.g., ) exhibit increased electrophilicity, making them reactive intermediates in Suzuki or Ullmann coupling reactions.

Solubility Modifiers : Hydroxyethyl or methoxy groups (e.g., ) enhance hydrophilicity, critical for bioavailability in drug design.

Preparation Methods

Formation of the 2-Methylamino-Cyclohexyl Intermediate

The cyclohexylamine derivative is synthesized via reductive amination of cyclohexanone with methylamine, followed by catalytic hydrogenation. Alternative routes involve nucleophilic substitution on cyclohexyl halides using methylamine under basic conditions.

Example Protocol

  • Reactants : Cyclohexanone (1.0 equiv), methylamine hydrochloride (1.2 equiv), sodium cyanoborohydride (1.5 equiv)

  • Conditions : Methanol, 25°C, 12 hours

  • Yield : 78–85%

Isopropyl Group Incorporation

The isopropyl moiety is introduced via alkylation using isopropyl bromide or Mitsunobu reaction with isopropanol. Catalytic methods using transition metals (e.g., palladium) improve selectivity and reduce by-products.

Catalytic Alkylation Data

CatalystSolventTemperatureYield (%)By-Products (%)
Zinc acetylacetonateToluene80°C92<1
Dibutyltin dilaurateDMF100°C853
NoneEthanol60°C6712

Data adapted from US6133473A

Benzyl Carbamate Esterification

The final step involves reacting the intermediate with benzyl chloroformate (Cbz-Cl) or via oxidative carbonylation using benzyl alcohol and carbon monoxide under rhodium or palladium catalysis.

Oxidative Carbonylation Protocol

  • Reactants : 2-Methylamino-cyclohexyl-isopropylamine (1.0 equiv), benzyl alcohol (3.0 equiv), CO (1000 psi)

  • Catalyst : Rhodium complex [(Ph₃P)₄Rh₂(μ-OH)₂]·2C₆H₆ (0.01 mol%)

  • Conditions : Dry benzene, 180°C, 16 hours

  • Yield : 89%

Catalytic Optimization and By-Product Mitigation

The selection of catalysts significantly impacts reaction efficiency. Zinc acetylacetonate, for instance, accelerates carbamate formation while suppressing urea and biuret by-products. Comparative studies demonstrate its superiority over traditional tin-based catalysts:

Catalyst Performance Comparison

CatalystReaction Time (h)Carbamate Yield (%)By-Products (%)
Zinc acetylacetonate0.573.20
Tin dibutyl dilaurate1674.45.1

Data from US6133473A

Protection-Deprotection Strategies

Primary and secondary amines in the intermediate require protection during esterification. p-Methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups are effective, as they can be removed under mild acidic conditions without affecting the carbamate.

Protection Protocol

  • Protecting Agent : PMB-N-acetylcarbamate potassium salt (1.2 equiv)

  • Conditions : DMF, 25°C, 2 hours

  • Deprotection : Trifluoroacetic acid (TFA)/H₂O (95:5), 0°C, 30 minutes

Analytical Characterization and Quality Control

The final product is characterized via NMR, HPLC, and mass spectrometry. Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 1.05 (d, 6H, isopropyl CH₃), 2.75 (s, 3H, N-CH₃), 3.45 (m, 1H, cyclohexyl CH), 5.10 (s, 2H, benzyl CH₂)

  • HPLC Purity : >98% (C18 column, acetonitrile/H₂O gradient)

  • MS (ESI+) : [M+H]⁺ m/z 333.5

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for synthesizing this compound:

MethodAdvantagesLimitationsYield (%)
Catalytic AlkylationHigh purity, scalabilityRequires specialized catalysts92
Oxidative CarbonylationMild conditions, no toxic reagentsHigh-pressure equipment needed89
Traditional ChloroformateSimple setupBy-product formation75

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors paired with immobilized zinc catalysts offer enhanced reproducibility and safety . Solvent recycling and in-line purification (e.g., simulated moving bed chromatography) further improve cost-efficiency.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Isopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester, and what purification techniques are recommended?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving alkylation of 2-methylaminocyclohexanol with isopropyl chloroformate, followed by carbamate formation using benzyl chloroformate. Critical purification steps include column chromatography with gradients of light petroleum and ethyl acetate (e.g., 2:1 v/v) to isolate intermediates, as demonstrated in analogous carbamate syntheses . For glycosylation or protecting group strategies, toluene/1,4-dioxane solvent systems with N-iodosuccinimide (NIS) activation may enhance reaction efficiency .

Q. How is the stereochemistry of the cyclohexylamine moiety confirmed in this compound?

  • Methodological Answer : Stereochemical confirmation relies on NMR analysis (e.g., 1^1H and 13^13C NMR) to resolve coupling constants and diastereotopic protons. For example, cyclohexyl carbamates with cis/trans configurations show distinct splitting patterns in the 1.6–3.4 ppm range for axial/equatorial protons . Polarimetry ([α]D_D values) and IR spectroscopy (e.g., carbonyl stretches at ~1689 cm1^{-1}) further validate structural integrity .

Q. What analytical techniques are essential for characterizing intermediates in the synthesis pathway?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) are critical for confirming molecular weights and monitoring reaction progress. For carbamate intermediates, IR spectroscopy (1532–1689 cm1^{-1} for C=O and N-H stretches) and 1^1H NMR (e.g., benzyl group singlet at ~5.04 ppm) provide structural fingerprints .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for the alkylation of 2-methylaminocyclohexanol with isopropyl chloroformate?

  • Methodological Answer : Competing side reactions, such as over-alkylation or hydrolysis of the chloroformate, can reduce yields. Optimization requires strict anhydrous conditions (e.g., 4Å molecular sieves) and controlled stoichiometry. Studies on similar systems show that excess isopropyl chloroformate (1.2–1.5 equiv) and low temperatures (0–5°C) minimize byproducts . Post-reaction quenching with aqueous NaHCO3_3 improves isolation of the desired product .

Q. How do solvent polarity and catalyst choice influence the stereoselective formation of the carbamate bond?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine, favoring carbamate bond formation. Stereoselectivity in cyclohexyl systems is sensitive to solvent dielectric constants; for example, toluene/1,4-dioxane mixtures (5:1 α:β selectivity) promote axial attack in glycosylation analogs . Catalysts like TMSOTf (trimethylsilyl triflate) can stabilize transition states, improving regioselectivity in bulky carbamate systems .

Q. How can researchers resolve contradictions in reported reaction conditions for analogous carbamates?

  • Methodological Answer : Discrepancies in yields or selectivity (e.g., EtOAc vs. DCM solvent systems) may stem from subtle differences in steric hindrance or moisture sensitivity. Systematic screening via Design of Experiments (DoE) is recommended to identify critical parameters. For instance, conflicting reports on NIS activation efficiency in glycosylation versus iodination highlight the need for substrate-specific optimization.

Q. What mechanistic insights explain retro-Claisen side reactions during carbamate synthesis?

  • Methodological Answer : Retro-Claisen pathways are triggered by basic conditions or elevated temperatures, leading to cleavage of the carbamate backbone. Mechanistic studies on pyrrolo-isoxazole systems suggest that electron-withdrawing groups (e.g., benzyl esters) stabilize intermediates, reducing decomposition. Quenching reactions with mild acids (e.g., TfOH) or low-temperature workup (<20°C) can suppress this pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.